molecular formula C16H19NO2S B4751560 N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide

N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide

Cat. No. B4751560
M. Wt: 289.4 g/mol
InChI Key: ORQCXSUIPRKNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide, also known as DPMMS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that exhibits a range of biological activities, making it a promising candidate for various applications. In

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. It also exhibits DNA-binding properties, which may contribute to its antibacterial and antiviral activities.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also exhibits antioxidant activity, which may contribute to its anti-inflammatory effects. Additionally, N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been shown to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide in lab experiments is its broad range of biological activities. It can be used in various assays to study the effects of different compounds on bacterial and fungal growth, enzyme activity, and DNA-binding properties. However, one limitation of using N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide. One area of interest is the development of new drugs based on the structure of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide. Another area of interest is the study of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide, or N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide, is a promising compound that has gained significant attention in the field of scientific research. Its broad range of biological activities makes it a promising candidate for various applications, including the development of new drugs and the detection of metal ions. Further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide and its potential use in the treatment of various diseases.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential use in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. It also exhibits anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-6-4-8-15(10-12)11-20(18,19)17-16-9-5-7-13(2)14(16)3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQCXSUIPRKNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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